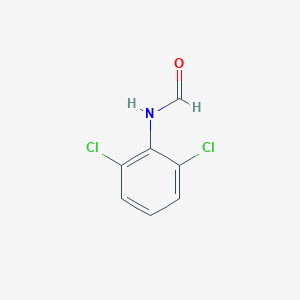

1-(3-Fluorophenyl)cyclopropanecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile and related compounds often involves multistep reactions starting from commercially available precursors. For instance, one method described the synthesis of a related compound, 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile, via a three-step process starting from 4-nitrobenzaldehyde, achieving a total yield of 65.25% (Hou et al., 2016). Such methodologies highlight the versatility and complexity of synthesizing fluorophenyl cyclopropane derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including fluorophenyl variations, is often elucidated using techniques like X-ray crystallography and spectroscopic methods. For example, the crystal structure and spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile were confirmed, showing intramolecular hydrogen bonding and intermolecular interactions that influence the crystal packing (Özbey et al., 2004).

Chemical Reactions and Properties

Cyclopropane derivatives, including those with fluorophenyl groups, participate in a variety of chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The synthesis and reactions of fluorine-containing cyclopropanes have been explored for their application in pharmaceuticals and agrochemicals, owing to their polarity and conformational rigidity (Fang et al., 2019).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, such as fluorophenyl cyclopropanecarbonitrile, are influenced by their molecular structure. For instance, the microwave spectrum of cyclopropane(1,1)dicarbonitrile provides insights into its geometry, with rotational constants giving information on bond lengths and the molecule's shape (Pearson et al., 1975).

Chemical Properties Analysis

The chemical properties of 1-(3-Fluorophenyl)cyclopropanecarbonitrile and related compounds, such as reactivity towards nucleophiles or electrophiles, are pivotal in their application in synthetic chemistry. The stereochemistry, particularly the presence of fluorine, impacts their reactivity and interaction with other molecules, as seen in various synthesis and reaction studies (Shibue & Fukuda, 2014).

科学的研究の応用

Fluorocarbon Syntheses and Applications

1-(3-Fluorophenyl)cyclopropanecarbonitrile is part of the broader category of fluorocarbons, which have been extensively studied for their unique properties and applications. Fluorocarbons are pivotal in the development of refrigerants, foam expansion agents, aerosol propellants, and precision solvents. Their synthesis has evolved significantly, from the early inventions in the 1930s to the modern-day environmentally friendlier alternatives like hydrofluoroolefins (HFOs). This evolution underscores the importance of understanding the fundamental organofluorine chemistry, which can be applied to the synthesis of larger molecules and building blocks for diverse applications (Sicard & Baker, 2020).

Toxicity and Biomedical Applications

The toxicity and safety of fluorophores, which are closely related to fluorocarbons, have been a subject of extensive research, especially in the context of in vivo cancer diagnosis. Fluorophores' potential for real-time detection of cancer highlights the critical need for understanding their safety profile for patient administration. This research has broader implications for the safe use of fluorocarbon derivatives in biomedical applications (Alford et al., 2009).

Inhibition of Ethylene Perception in Agriculture

In agricultural sciences, compounds like 1-methylcyclopropene (1-MCP), closely related to 1-(3-Fluorophenyl)cyclopropanecarbonitrile, have revolutionized the management of fruit ripening and senescence, underscoring the importance of cyclopropane derivatives in extending the shelf life of agricultural products. This application has significant commercial implications, especially for apple industries worldwide (Watkins, 2006).

Safety And Hazards

特性

IUPAC Name |

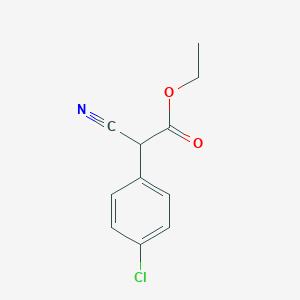

1-(3-fluorophenyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFLWDDLGSEGTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601776 |

Source

|

| Record name | 1-(3-Fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)cyclopropanecarbonitrile | |

CAS RN |

124276-55-7 |

Source

|

| Record name | 1-(3-Fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)